molecular formula C13H17N5O3S B2379233 3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide CAS No. 2224458-00-6

3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide

Cat. No.: B2379233
CAS No.: 2224458-00-6
M. Wt: 323.37
InChI Key: VYBATSTWIHSGTB-UHFFFAOYSA-N
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Description

3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide is a complex organic compound that features a pyrazole moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the ethenylsulfonyl and propanamide groups. Common reagents used in these reactions include pyrazole derivatives, sulfonyl chlorides, and amines. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory and anticancer activities. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The ethenylsulfonyl group may enhance the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar compounds to 3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide include other pyrazole derivatives such as:

Properties

IUPAC Name

3-ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-4-22(20,21)6-5-13(19)15-12-7-11(16-18(12)3)10-8-14-17(2)9-10/h4,7-9H,1,5-6H2,2-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBATSTWIHSGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN(C(=C2)NC(=O)CCS(=O)(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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